6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine
Overview
Description
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine is a chemical compound with the molecular formula C12H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorophenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine typically involves the bromination of 2-pyridinamine followed by the introduction of the chlorophenylmethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 6th position. The subsequent step involves the reaction of the brominated intermediate with 4-chlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridinamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, 6-bromo-N-(1,1-dimethylethyl)-3-methyl-
- 2-Pyridinamine, 6-bromo-4-methyl-5-(trifluoromethyl)-
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine is unique due to the presence of both bromine and chlorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique synthetic applications .
Properties
CAS No. |
866546-12-5 |
---|---|
Molecular Formula |
C12H10BrClN2 |
Molecular Weight |
297.58 g/mol |
IUPAC Name |
6-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H10BrClN2/c13-11-2-1-3-12(16-11)15-8-9-4-6-10(14)7-5-9/h1-7H,8H2,(H,15,16) |
InChI Key |
DYLMDYMZICAJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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